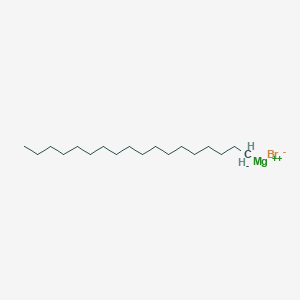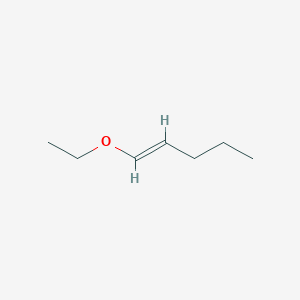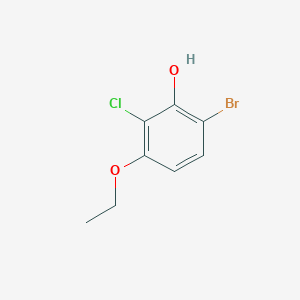
2,5-Dibenzoylthiophene
Overview
Description
2,5-Dibenzoylthiophene is an organic compound belonging to the thiophene family. It is a colorless solid with a molecular formula of C14H10O2S. This compound is used in a variety of applications, including synthesis, research, and development. It is also used in various biochemical and physiological experiments.
Scientific Research Applications
Environmental Presence and Implications
PCDTs, which share a structural similarity with 2,5-Dibenzoylthiophene, have been identified in different environmental samples. These compounds can emerge from various chemical processes similar to those leading to the formation of polychlorinated dibenzofurans (PCDFs). Sources include pulp and paper mill effluents, waste incineration fly ash, and processes associated with metal reclamation and the incineration of PCBs (polychlorinated biphenyls). Chemical manufacturing processes that utilize sulfur-containing organic chemicals, especially in dye, pigment, paint, and pesticide production, are also significant potential sources of PCDTs (Huntley et al., 1994).
Analytical Methods and Antioxidant Activity
Analytical methods for determining antioxidant activity have been developed and applied to various fields, including studies on compounds like this compound. Techniques such as Oxygen Radical Absorption Capacity (ORAC) and Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) are used to assess the antioxidant capacity of complex samples, which might include this compound and its derivatives (Munteanu & Apetrei, 2021).
Catalytic Applications and Support Materials
The compound has relevance in the field of catalysis, particularly in hydrodesulfurization (HDS) processes. Studies have investigated the use of various support materials for catalysts in the HDS of dibenzothiophene (DBT) derivatives, indicating the significance of DBT and its derivatives in refining and pollution control strategies. The use of TiO2–Al2O3 composites prepared by chemical vapor deposition (CVD) as supports for sulfide catalysts in the HDS process is one such study, highlighting the importance of structural relatives of this compound in industrial catalysis (Saih & Segawa, 2003).
Biodegradation and Environmental Fate
Condensed thiophenes, which include this compound, are a significant portion of the organosulfur compounds in petroleum and products from fossil fuels. Understanding the biodegradation pathways and environmental fate of these compounds is crucial for managing pollution and refining processes. Biodegradation studies have used DBT as a model compound, highlighting the environmental relevance of this compound and its derivatives (Kropp & Fedorak, 1998).
properties
IUPAC Name |
(5-benzoylthiophen-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2S/c19-17(13-7-3-1-4-8-13)15-11-12-16(21-15)18(20)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHPIPJYBMFSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501381 | |
| Record name | (Thiene-2,5-diyl)bis(phenylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72612-47-6 | |
| Record name | (Thiene-2,5-diyl)bis(phenylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![8-Isopropenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B6307773.png)




